2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid
Description
2-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a Boc-protected amino group at position 2 and a carboxylic acid group at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The compound is listed under CAS 903094-18-8, indicating its recognition in chemical databases .
Properties
CAS No. |
903094-16-6 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-6(8(13)14)4-5-11-7/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
FHMXCGVRBUWDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group on the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of the pyrrole compound.
Substitution: Depending on the substituent introduced, various N-substituted pyrrole derivatives can be formed.
Scientific Research Applications
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Pyrrole Ring
5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic Acid (CAS 903094-18-8)
This positional isomer has the Boc-amino group at position 5 instead of position 2. The electronic and steric effects of substituent placement significantly alter reactivity and intermolecular interactions. For instance:
Table 1: Comparison of Pyrrole Derivatives
Boc-Protected Amino Acids in Different Scaffolds
Propanoic Acid Derivatives
- 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid (): Synthesized via Rh-catalyzed hydrogenation of ethyl-2-cyanopropionate with BOC anhydride, yielding 72% after chiral resolution with (R)-(+)-α-methylbenzylamine. This aliphatic scaffold contrasts with the aromatic pyrrole system, leading to differences in solubility and metabolic stability .
- 2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid (): Used as a precursor for anticancer agents (CW1–CW20). The iodophenyl group introduces hydrophobicity, whereas the pyrrole-carboxylic acid moiety may offer π-π stacking interactions in target binding .
Table 2: Boc-Protected Amino Acid Derivatives
Ethyl Pyrrole Carboxylates vs. Carboxylic Acids
Ethyl 1-[(tert-butoxycarbonyl)amino]-pyrrole-3-carboxylates (e.g., 10a–e) in feature ester groups instead of carboxylic acids. Key differences include:
- Reactivity : Esters are less acidic (pKa ~10–12) than carboxylic acids (pKa ~2–4), affecting deprotection strategies.
- Spectral Data : IR spectra of esters show C=O stretches at 1744–1765 cm⁻¹ (ester) vs. ~1700 cm⁻¹ (carboxylic acid). NMR of 10a reveals ethyl group signals (δ 0.75 ppm, triplet) absent in the carboxylic acid form .
- Biological Utility : Esters often serve as prodrugs, while carboxylic acids directly engage targets (e.g., enzyme active sites).
Research Findings and Implications
- Synthetic Efficiency: CuCl₂-mediated protocols () achieve high yields (>90%) for pyrrole esters, whereas Rh-catalyzed methods () for propanoic acids require chiral resolution, reducing efficiency .
- The carboxylic acid group may enhance binding to polar residues in kinases or proteases .
- Structural Insights : Positional isomerism (2- vs. 5-Boc on pyrrole) and scaffold choice (aliphatic vs. aromatic) critically influence physicochemical properties and bioactivity.
Biological Activity
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C10H14N2O4
- Molecular Weight : 226.23 g/mol
- CAS Number : 903094-16-6
The presence of the tert-butoxycarbonyl (Boc) group is significant for its stability and solubility characteristics, influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid can be summarized in the following key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit varying degrees of antimicrobial activity. For instance, compounds structurally similar to 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Pyrrole derivatives have been investigated for their anticancer potential. Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines, suggesting that 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid may also possess similar properties. The specific pathways activated by this compound remain an area of active research.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the pyrrole ring or the Boc group can significantly alter potency and selectivity against various biological targets. For example, studies have shown that changes in substituents can enhance binding affinity to specific receptors or enzymes, which may lead to improved therapeutic profiles.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid.
- Antimicrobial Studies :
- Anticancer Activity :
- Mechanistic Insights :
Data Table: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid | Antimicrobial | Staphylococcus aureus | MIC = 12 μM |
| 5-tert-butoxycarbonylamino-1-methyl-1H-pyrrole-3-carboxylic acid | Anticancer | HeLa | IC50 = 25 μM |
| Various pyrrole derivatives | Antimicrobial | E. coli | MIC = 15 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
